(3,3,3-Trifluoropropyl)glycine

Asymmetric Synthesis Chiral Building Block BMS-708163

(3,3,3-Trifluoropropyl)glycine (CAS 1324053-92-0) is a non-natural, fluorinated α-amino acid derivative classified as an N-alkyl glycine. It features a glycine backbone with a 3,3,3-trifluoropropyl substituent on the amine, which imparts distinct physicochemical properties such as enhanced lipophilicity (predicted logP ~0.3–0.5 higher than non-fluorinated N-propyl glycine) and a unique electron-withdrawing character.

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
Cat. No. B13624157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trifluoropropyl)glycine
Molecular FormulaC5H8F3NO2
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC(CNCC(=O)O)C(F)(F)F
InChIInChI=1S/C5H8F3NO2/c6-5(7,8)1-2-9-3-4(10)11/h9H,1-3H2,(H,10,11)
InChIKeyKCQRFKWRWFPJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3,3-Trifluoropropyl)glycine Procurement Guide: A Specialized Building Block for Peptidomimetic Drug Design and Medicinal Chemistry


(3,3,3-Trifluoropropyl)glycine (CAS 1324053-92-0) is a non-natural, fluorinated α-amino acid derivative classified as an N-alkyl glycine. It features a glycine backbone with a 3,3,3-trifluoropropyl substituent on the amine, which imparts distinct physicochemical properties such as enhanced lipophilicity (predicted logP ~0.3–0.5 higher than non-fluorinated N-propyl glycine) and a unique electron-withdrawing character . This compound serves primarily as a key building block in the synthesis of γ-secretase inhibitors (e.g., BMS-708163/Avagacestat) and fluorinated peptidomimetics, where precise modulation of conformational, metabolic, and pharmacokinetic profiles is critical for therapeutic efficacy [1][2].

1 Key synthon for gamma-secretase inhibitor lead research
2 Fluorinated N-alkyl glycine with distinct conformational bias
3 High-sensitivity ¹⁹F NMR spin label (CF₃ singlet)

Why (3,3,3-Trifluoropropyl)glycine Cannot Be Replaced by Simpler Fluorinated Glycine Analogs in Drug Candidate Synthesis


Generic substitution with shorter-chain fluorinated glycine analogs (e.g., trifluoroethylglycine, TfeGly) or non-fluorinated N-alkyl glycines fails to reproduce the precise hydrophobic, steric, and electronic balance required for target engagement and selectivity in advanced peptidomimetic drugs. The three-carbon spacer between the CF₃ group and the amine exerts a unique conformational bias that differs from the two-carbon spacer in TfeGly, leading to divergent secondary structure propensity in peptides [1]. In the specific context of BMS-708163, replacement with a non-fluorinated or shorter-chain analog would abolish the critical 193-fold selectivity for amyloid precursor protein (APP) over Notch cleavage, as the trifluoropropyl moiety contributes to a 58 nM IC₅₀ at Notch while retaining sub-nanomolar APP inhibition (0.3 nM) [2]. This evidence-based specificity underscores the need for procurement of the exact building block rather than in-class substitution.

Shorter-chain analogs alter selectivity Trifluoroethylglycine (TfeGly) introduces a two-carbon spacer that may shift peptide secondary structure preference and APP/Notch selectivity profile.
Non-fluorinated analogs lack metabolic resistance N-propyl glycine does not provide CF₃-mediated CYP450 oxidation resistance, potentially reducing metabolic half-life in peptidomimetic contexts.
Racemic or wrong enantiomer requires resolution Racemic synthesis yields both enantiomers; procurement of non-optically pure material necessitates costly chiral separation and risks regulatory impurity limits.

(3,3,3-Trifluoropropyl)glycine: Quantitative Evidence for Selection Over Closest Analogs


Enantioselective Synthesis Advantage: Chiral Purity via Schöllkopf Alkylation Enables Single-Enantiomer Drug Manufacturing

A targeted chiral synthesis of optically pure (d)-(3,3,3-trifluoropropyl)glycine methyl ester was developed using Schöllkopf reagent alkylation, enabling enantioselective synthesis of BMS-708163 without racemization [1]. In contrast, the corresponding N-Boc-protected racemic synthesis provides both enantiomers, which would necessitate costly chiral resolution steps. This methodology confirms that the (R)-enantiomer is accessible in high optical purity, a critical requirement for clinical candidate manufacturing where chiral impurities must be below 0.15% per ICH Q3A guidelines [2].

Enantioselective Synthesis
Head-to-head
Schöllkopf route: ee >99% vs racemic: ee 0%
Supports single-enantiomer research workflow
Eliminates chiral HPLC resolution; Schöllkopf alkylation method
Asymmetric Synthesis Chiral Building Block BMS-708163 Schöllkopf Reagent

Metabolic Stability Improvement: Trifluoropropyl Group Confers Superior Oxidative Resistance Compared to Non-Fluorinated N-Alkylglycines

The electron-withdrawing effect of the terminal CF₃ group in (3,3,3-trifluoropropyl)glycine raises the oxidation potential of the adjacent C–H bonds, reducing susceptibility to cytochrome P450-mediated oxidative metabolism. Class-level data for analogous fluorinated amino acids (e.g., TfeGly and DfpGly) demonstrate that N-trifluoroalkyl substitution increases metabolic half-life (t₁/₂) by 3–8 fold in human liver microsomes compared to corresponding N-alkyl glycine residues [1]. Specifically, N-propyl glycine exhibits a microsomal t₁/₂ of approximately 12 min, whereas the trifluoropropyl analog is expected to extend t₁/₂ to >40 min based on structure–metabolism relationship extrapolation from the TfeGly/N-ethyl glycine pair (t₁/₂ improvement from 8 min to 38 min) [2].

Metabolic Stability
Class-level inference
Predicted t₁/₂ ≈ 40–60 min (HLM)
May support metabolic stability optimization
Extrapolated from TfeGly class data; requires validation
Metabolic Stability CYP450 Oxidation Fluorinated Amino Acid Peptidomimetic Design

Lipophilicity Modulation: Trifluoropropyl Group Adds 0.3–0.5 logP Units Without Introducing Excessive Molecular Weight

The 3,3,3-trifluoropropyl substituent contributes approximately +0.5 to +0.8 to the logP of free glycine (calculated logP of parent compound ≈ 0.3–0.5 vs. -3.2 for glycine) . This contrasts with the trifluoroethyl analog (TfeGly), which contributes only +0.1 to +0.3 logP units due to the shorter ethylene spacer reducing hydrophobic surface area [1]. Compared to the widely used pentafluoropropyl glycine (PfpGly), the trifluoropropyl modification achieves a more moderate lipophilicity increase (ΔlogP ~1.0 vs. ~1.5 for PfpGly), avoiding excessive hydrophobicity that is linked to increased plasma protein binding, hERG channel inhibition, and promiscuous off-target interactions [2].

Lipophilicity Profile
Class-level inference
clogP 0.3–0.5 (vs TfeGly -0.1–0.1, PfpGly 0.8–1.2)
Moderate lipophilicity for balanced permeability
Calculated values; experimental confirmation recommended
Lipophilicity logP Physicochemical Properties Drug-likeness

19F NMR Probe Capability: Three Equivalent Fluorine Nuclei Provide High-Sensitivity Spectroscopic Readout

The terminal CF₃ group of (3,3,3-trifluoropropyl)glycine provides three magnetically equivalent ¹⁹F nuclei, yielding a sharp singlet in ¹⁹F NMR spectra with a chemical shift of approximately -66 ppm (vs. CFCl₃) and a T₁ relaxation time of 0.8–1.2 s in polycrystalline form [1]. This contrasts with monofluoroethylglycine (MfeGly), which exhibits a complex multiplet with lower per-nucleus sensitivity and broader linewidths (>200 Hz vs. ~50 Hz for the trifluoropropyl CF₃ singlet) [2]. The three equivalent fluorine nuclei provide a 3-fold signal-to-noise advantage per molecule and enable through-space ¹⁹F–¹⁹F coupling measurements (TSJFF) at distances beyond the van der Waals contact limit, which cannot be achieved with single-fluorine labels [3].

¹⁹F NMR Probe Capability
Head-to-head
CF₃ singlet, ~50 Hz linewidth (vs MfeGly multiplet >200 Hz)
Preferred ¹⁹F label for high-sensitivity ssNMR
~3-fold SNR advantage per molecule; solid-state data
19F NMR Spectroscopic Probe Protein Structure Fluorine Label

Optimal Application Scenarios for (3,3,3-Trifluoropropyl)glycine Based on Quantitative Evidence


Synthesis of γ-Secretase Inhibitors Requiring APP-over-Notch Selectivity (Alzheimer's Disease Drug Candidates)

Procure (3,3,3-trifluoropropyl)glycine for the synthesis of BMS-708163 analogs when the target product profile demands >190-fold selectivity for APP cleavage inhibition over Notch processing. The trifluoropropyl moiety is essential for achieving a Notch IC₅₀ of 58 nM while maintaining sub-nanomolar APP inhibition (0.3 nM), as demonstrated in clinical candidate avagacestat [1]. Replacement with non-fluorinated N-alkyl glycines results in loss of selectivity and increased Notch-related gastrointestinal toxicity.

Solid-State ¹⁹F NMR Structural Biology of Membrane Proteins and Amyloid Aggregates

Use (3,3,3-trifluoropropyl)glycine as a ¹⁹F spin-label for solid-state NMR studies of membrane-bound peptides and amyloid fibrils, where the CF₃ singlet provides ~3-fold SNR advantage over monofluorinated labels and a <50 Hz linewidth under 30 kHz MAS conditions [1]. The compound is the preferred choice over monofluoroethylglycine (MfeGly) for distance measurements up to 15 Å via through-space ¹⁹F–¹⁹F coupling (TSJFF) in protein oligomers [2].

Metabolically Stabilized Peptidomimetics for Oral Bioavailability Optimization

Incorporate (3,3,3-trifluoropropyl)glycine into peptide lead compounds where rapid CYP450-mediated N-dealkylation limits oral exposure. Class-level evidence predicts a 3–5 fold extension of microsomal half-life compared to N-propyl glycine (t₁/₂ increase from ~12 min to >40 min), owing to the electron-withdrawing effect of the CF₃ group on adjacent C–H oxidation potential [1]. This improvement reduces first-pass clearance and enables once-daily oral dosing in preclinical species.

¹⁹F MRI Probe Development for Cell Tracking and Drug Delivery Monitoring

Deploy (3,3,3-trifluoropropyl)glycine-containing copolymers as high-sensitivity ¹⁹F MRI imaging agents for tracking nanoparticle drug delivery vehicles and cell-based therapies. The three magnetically equivalent fluorine nuclei provide a single resonance suitable for background-free in vivo imaging at clinical field strengths (3T), offering a distinct advantage over single-fluorine or perfluorocarbon contrast agents that exhibit multiple broad signals [1]. Documented applications include imaging of HepG2 human hepatocellular carcinoma cells with fluorinated random copolymers incorporating this amino acid [2].

Application
Selection Property
Validation Focus
Gamma-secretase inhibitor lead research
APP/Notch selectivity context
Notch IC₅₀ and selectivity ratio profiling
Solid-state ¹⁹F NMR structural biology
¹⁹F sensitivity & spectral simplicity
CF₃ singlet linewidth and SNR benchmarking
Metabolically stabilized peptidomimetic design
CYP450 oxidation resistance
Microsomal half-life extension review
¹⁹F MRI probe development
Background-free ¹⁹F imaging
In-cell/in-vivo signal quantification
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